Cas no 2138069-65-3 (1-(But-2-yn-1-yl)-4,4-dimethylcyclohex-2-en-1-ol)

1-(But-2-yn-1-yl)-4,4-dimethylcyclohex-2-en-1-ol Chemical and Physical Properties
Names and Identifiers
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- 1-(but-2-yn-1-yl)-4,4-dimethylcyclohex-2-en-1-ol
- 2138069-65-3
- EN300-1156416
- 1-(But-2-yn-1-yl)-4,4-dimethylcyclohex-2-en-1-ol
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- Inchi: 1S/C12H18O/c1-4-5-6-12(13)9-7-11(2,3)8-10-12/h7,9,13H,6,8,10H2,1-3H3
- InChI Key: IZXIXBIJIOBEQY-UHFFFAOYSA-N
- SMILES: OC1(CC#CC)C=CC(C)(C)CC1
Computed Properties
- Exact Mass: 178.135765193g/mol
- Monoisotopic Mass: 178.135765193g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 274
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 20.2Ų
1-(But-2-yn-1-yl)-4,4-dimethylcyclohex-2-en-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1156416-1.0g |
1-(but-2-yn-1-yl)-4,4-dimethylcyclohex-2-en-1-ol |
2138069-65-3 | 1g |
$0.0 | 2023-06-09 |
1-(But-2-yn-1-yl)-4,4-dimethylcyclohex-2-en-1-ol Related Literature
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Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
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Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
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Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807
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Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
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Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
Additional information on 1-(But-2-yn-1-yl)-4,4-dimethylcyclohex-2-en-1-ol
1-(But-2-yn-1-yl)-4,4-dimethylcyclohex-2-en-1-ol
The compound 1-(But-2-yn-1-yl)-4,4-dimethylcyclohex-2-en-1-ol (CAS No. 2138069-65-3) is a highly specialized organic molecule with a unique structure and promising applications in various fields. This compound belongs to the class of bicyclic alcohols and is characterized by its cyclohexene ring substituted with a butynyl group and two methyl groups at the 4-position. The presence of the triple bond in the butynyl group introduces interesting electronic and steric properties, making this compound a valuable substrate for further chemical modifications.
Recent studies have highlighted the potential of 1-(But-2-yn-1-yl)-4,4-dimethylcyclohex-2-en-1ol in medicinal chemistry due to its ability to act as a versatile building block for drug design. Researchers have explored its reactivity under various catalytic conditions, revealing its suitability for forming bioactive molecules with complex architectures. For instance, the compound has been employed in the synthesis of natural product analogs, where its triple bond serves as a key site for enantioselective cycloaddition reactions.
In terms of synthesis, 1-(But-2-yenyl)-4,4-dimethylcyclohexenol can be prepared via a multi-step process involving alkyne chemistry and ring-forming reactions. One notable approach involves the use of transition metal catalysts to facilitate the coupling of terminal alkynes with cyclic dienes. This method not only ensures high yields but also provides excellent control over stereochemistry, which is critical for applications in pharmaceuticals.
The compound's stability and reactivity make it an attractive candidate for materials science as well. Recent experiments have demonstrated its ability to participate in polymerization reactions under specific conditions, leading to the formation of novel polymeric materials with tunable mechanical properties. These materials show potential applications in advanced composites and biodegradable polymers.
From an analytical standpoint, CAS No. 2138069653 has been extensively studied using modern spectroscopic techniques such as NMR and IR spectroscopy. These studies have provided detailed insights into the compound's molecular structure and intermolecular interactions, further supporting its use in diverse chemical transformations.
In conclusion, 1-(Butylenyl)-4,4-dimethylcyclohexenol (CAS No. 2138069653) stands out as a multifaceted organic molecule with significant potential across various scientific disciplines. Its unique structure, combined with recent advancements in synthetic methodologies and application studies, positions it as a key player in the development of innovative chemical products and therapies.
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